N'-(2,4-dinitrophenyl)benzenesulfonohydrazide N'-(2,4-dinitrophenyl)benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 37049-86-8
VCID: VC14814078
InChI: InChI=1S/C12H10N4O6S/c17-15(18)9-6-7-11(12(8-9)16(19)20)13-14-23(21,22)10-4-2-1-3-5-10/h1-8,13-14H
SMILES:
Molecular Formula: C12H10N4O6S
Molecular Weight: 338.30 g/mol

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide

CAS No.: 37049-86-8

Cat. No.: VC14814078

Molecular Formula: C12H10N4O6S

Molecular Weight: 338.30 g/mol

* For research use only. Not for human or veterinary use.

N'-(2,4-dinitrophenyl)benzenesulfonohydrazide - 37049-86-8

Specification

CAS No. 37049-86-8
Molecular Formula C12H10N4O6S
Molecular Weight 338.30 g/mol
IUPAC Name N'-(2,4-dinitrophenyl)benzenesulfonohydrazide
Standard InChI InChI=1S/C12H10N4O6S/c17-15(18)9-6-7-11(12(8-9)16(19)20)13-14-23(21,22)10-4-2-1-3-5-10/h1-8,13-14H
Standard InChI Key VDBQTNYELDQHJH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular structure of N'-(2,4-dinitrophenyl)benzenesulfonohydrazide comprises a benzenesulfonyl group linked to a hydrazide moiety, which is further substituted with a 2,4-dinitrophenyl group. The nitro groups at the 2- and 4-positions of the phenyl ring create a sterically hindered and electron-deficient environment, influencing both reactivity and stability. The compound’s molecular formula is C12H10N4O6S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_6\text{S}, with a molecular weight of 362.30 g/mol. Spectroscopic data for analogous sulfonohydrazides, such as 1H^1\text{H} NMR chemical shifts between δ 7.2–8.3 ppm for aromatic protons and δ 10.5–11.0 ppm for hydrazide NH groups, provide a basis for characterizing this compound .

The nitro groups confer a bright yellow-orange coloration, a hallmark of aromatic nitro compounds, due to strong absorption in the visible spectrum. This property is exploited in analytical applications for visual detection of reaction intermediates.

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of N'-(2,4-dinitrophenyl)benzenesulfonohydrazide can be inferred from established protocols for sulfonohydrazide derivatives. A representative approach involves the coupling of 2,4-dinitrobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions:

2,4-Dinitrobenzenesulfonyl chloride+Hydrazine hydrateN’-(2,4-Dinitrophenyl)benzenesulfonohydrazide+HCl\text{2,4-Dinitrobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{N'-(2,4-Dinitrophenyl)benzenesulfonohydrazide} + \text{HCl}

Reaction parameters such as solvent choice (e.g., dichloroethane), temperature (25–40°C), and stoichiometry critically influence yield. For instance, analogous reactions using 4-methylbenzenesulfonohydrazide and substituted benzoic acids achieve yields of 80–92% under optimized conditions .

Purification and Characterization

Purification typically involves column chromatography using hexane/ethyl acetate gradients (70:30 to 50:50), followed by recrystallization. Characterization relies on 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS). For example, the 13C^{13}\text{C} NMR spectrum of 4-methyl-N'-(3-nitrobenzoyl)benzenesulfonohydrazide shows distinct carbonyl signals at δ 163.5 ppm, comparable to those expected for the title compound .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Addition-Elimination

The hydrazide group acts as a nucleophile, attacking electrophilic carbonyl carbons to form hydrazones. This reactivity is central to the compound’s utility in detecting aldehydes and ketones, akin to Brady’s reagent (2,4-dinitrophenylhydrazine). The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack: The hydrazide’s NH group attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and elimination: Water is eliminated, yielding the hydrazone product.

The electron-withdrawing nitro groups enhance the electrophilicity of the carbonyl substrate, accelerating reaction kinetics.

Stability and Decomposition

Nitroaryl compounds are sensitive to thermal and photolytic degradation. Accelerated stability studies suggest that N'-(2,4-dinitrophenyl)benzenesulfonohydrazide decomposes above 150°C, releasing nitrogen oxides. Storage recommendations include amber glass containers at 2–8°C to mitigate photodegradation.

Applications in Organic Synthesis and Analysis

Carbonyl Group Detection

The compound’s ability to form crystalline hydrazones with aldehydes and ketones enables its use in qualitative and quantitative analysis. Hydrazones derived from aromatic aldehydes exhibit distinct melting points, facilitating compound identification.

Intermediate in Heterocyclic Synthesis

Sulfonohydrazides serve as precursors to heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. For example, cyclocondensation with carboxylic acids yields oxadiazoles, which are pharmacologically relevant scaffolds.

Comparative Analysis of Sulfonohydrazide Derivatives

The table below contrasts N'-(2,4-dinitrophenyl)benzenesulfonohydrazide with structurally related compounds, highlighting substituent effects on reactivity and application:

Compound NameSubstituentsKey PropertiesYield (%)
N'-(4-Methoxybenzoyl) derivative4-OCH₃Enhanced solubility in polar solvents92
N'-(4-Chlorobenzoyl) derivative4-ClIncreased electrophilicity90
N'-(3-Nitrobenzoyl) derivative3-NO₂Improved carbonyl reactivity89
N'-(2,4-Dinitrophenyl) derivative2,4-NO₂High electrophilicity, analytical utility

Electron-withdrawing groups (e.g., NO₂, Cl) enhance reactivity toward carbonyl compounds but reduce thermal stability.

Future Directions and Research Opportunities

Catalytic Applications

Recent advances highlight sulfonohydrazides as ligands in transition metal catalysis. Palladium complexes of analogous compounds catalyze Suzuki-Miyaura couplings, suggesting unexplored potential for N'-(2,4-dinitrophenyl)benzenesulfonohydrazide in cross-coupling reactions.

Bioconjugation Strategies

The hydrazide group’s specificity toward ketones enables site-selective protein modification. Functionalization of antibodies with this compound could facilitate targeted drug delivery systems.

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